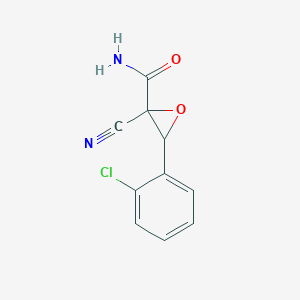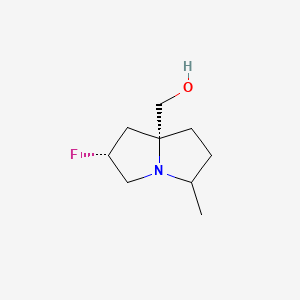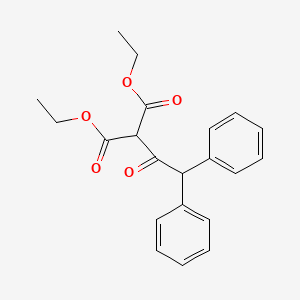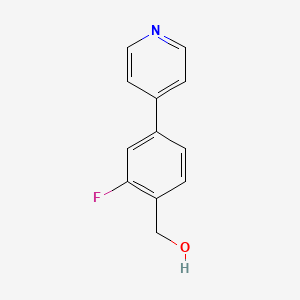
2-Fluorophenanthrene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorophenanthrene-9,10-dione is a chemical compound belonging to the class of phenanthrenequinones It is characterized by the presence of a fluorine atom at the 2-position of the phenanthrene ring and two ketone groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenanthrene-9,10-dione typically involves the fluorination of phenanthrene-9,10-dione. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of fluorine.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorophenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of higher quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluorophenanthrene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2-Fluorophenanthrene-9,10-dione involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in electron transfer reactions. The quinone groups can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in biological systems. This property is being explored for its potential therapeutic applications, particularly in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene-9,10-dione: Lacks the fluorine atom, resulting in different reactivity and properties.
1,10-Phenanthroline-5,6-dione: Another quinone derivative with distinct redox properties.
Anthraquinone: A structurally related compound with widespread industrial applications.
Uniqueness: 2-Fluorophenanthrene-9,10-dione is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and potential applications. The fluorine atom increases the compound’s stability and electron-withdrawing capacity, making it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
1496-13-5 |
|---|---|
Molekularformel |
C14H7FO2 |
Molekulargewicht |
226.20 g/mol |
IUPAC-Name |
2-fluorophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7FO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H |
InChI-Schlüssel |
NYAVPORNTNZVOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)F)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-bis(3,5-diphenylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide](/img/structure/B14005682.png)

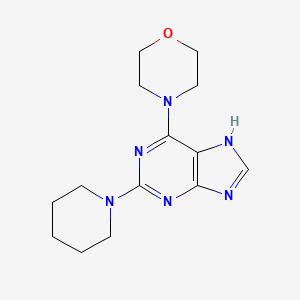
![(5Z)-5-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14005700.png)
